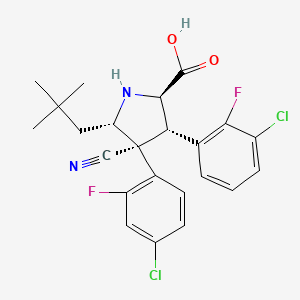

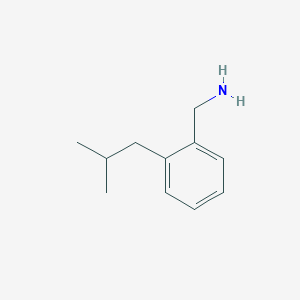

2-(1,4-Dimethylpiperazin-2-yl)ethanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(1,4-Dimethylpiperazin-2-yl)ethanol involves several steps. One common approach is the reaction of protected 1,2-diamines (such as 1,4-dimethylpiperazine) with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in-situ generated sulfonium salt .

Applications De Recherche Scientifique

Alcohol-Induced Apoptosis in Mouse Leydig Cells

Researchers Jang et al. (2002) explored the apoptotic effects of ethanol on TM3 mouse Leydig cells. They discovered that ethanol treatment at specific concentrations led to classical apoptotic features in these cells, suggesting alcohol's role in activating intracellular death-related pathways, particularly bax-dependant caspase-3 activation (Jang et al., 2002).

Molecular Complexes with Alcohols

The work of Toda et al. (1985) involved examining molecular complexes of hydroxy host systems with alcohols. They specifically looked at the crystal structures of these complexes, providing insights into the interactions between alcohols and other molecular components (Toda et al., 1985).

Synthesis and Biological Activity of Alcohol-Based Compounds

Gallina and Liberatori (1974) conducted a study on the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes. This research contributes to the understanding of the synthesis of certain alcohol-based compounds and their potential applications (Gallina & Liberatori, 1974).

Ethanol-Treated Sericin Film for Bone Tissue Engineering

Zhang et al. (2014) explored the use of ethanol-treated sericin film in forming a hydroxyapatite/sericin composite. This study is significant for its application in bone tissue engineering, as the composite film promoted cell viability and resembled natural bone mineral (Zhang et al., 2014).

Use in Fuel Cell Applications

Badmaev and Snytnikov (2008) investigated the use of dimethyl ether and water–ethanol mixtures as sources of hydrogen for fuel cell applications. Their research adds to the understanding of how alcohol-based compounds can be utilized in renewable energy technologies (Badmaev & Snytnikov, 2008).

Propriétés

IUPAC Name |

2-(1,4-dimethylpiperazin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-9-4-5-10(2)8(7-9)3-6-11/h8,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAKTLKJGDISLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dimethylpiperazin-2-yl)ethanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

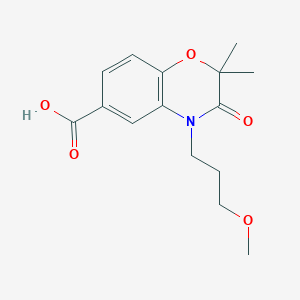

![4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B1467706.png)

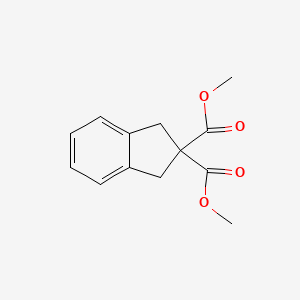

![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)

![4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine](/img/structure/B1467724.png)